Alectinib-d6 is a stable isotope-labeled derivative of alectinib, which is a potent and selective inhibitor of anaplastic lymphoma kinase, primarily used in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer. Alectinib-d6 is utilized in pharmacokinetic studies to trace the compound's behavior in biological systems due to its distinct isotopic signature. This compound is crucial for understanding the metabolism and efficacy of alectinib in clinical settings.
Source: Alectinib-d6 is synthesized from alectinib, which was developed by Roche and received approval for clinical use in 2015. The compound's chemical structure allows for the incorporation of deuterium, enhancing its utility in research applications.
Classification: Alectinib-d6 falls under the category of pharmaceutical compounds, specifically as a kinase inhibitor. It is classified as a second-generation anaplastic lymphoma kinase inhibitor.
The synthesis of alectinib-d6 involves the incorporation of deuterium atoms into the alectinib molecule. The typical synthetic route may include:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and minimize by-products. The use of nuclear magnetic resonance spectroscopy confirms the incorporation of deuterium into the final product.
Alectinib-d6 retains the core structure of alectinib but includes six deuterium atoms, which alters its mass and can affect its pharmacokinetics without significantly changing its biological activity. The molecular formula for alectinib is , while for alectinib-d6, it can be represented as .
Alectinib-d6 participates in similar chemical reactions as alectinib due to its structural similarity. Key reactions include:
The stability of deuterated compounds often leads to slower metabolic rates compared to their non-deuterated counterparts, allowing for prolonged detection in biological assays.
Alectinib-d6 functions by selectively inhibiting the activity of anaplastic lymphoma kinase, which plays a critical role in cell proliferation and survival in certain types of cancer cells. The mechanism involves:
Research indicates that both alectinib and its deuterated form exhibit similar potency against various mutant forms of anaplastic lymphoma kinase, making them effective therapeutic agents.
Alectinib-d6 is primarily used in pharmacokinetic studies to:
Deuterium (²H), a stable, non-radioactive hydrogen isotope, forms stronger carbon-deuterium (C–D) bonds than carbon-hydrogen (C–H) bonds due to its higher mass. This kinetic isotope effect (KIE) alters metabolic pathways without changing pharmacological activity. In oncology, deuteration strategically protects drugs from rapid oxidative metabolism by cytochrome P450 enzymes, thereby extending half-life and improving exposure. Alectinib-d6—a deuterated analog of the anaplastic lymphoma kinase (ALK) inhibitor alectinib—exemplifies this approach. Its six deuterium atoms at methyl groups (bis-methyl-d₃ substitution) enhance metabolic stability, enabling precise quantification in complex biological matrices [1] [4] [7].
Stable isotopes like deuterium serve as ideal tracers in drug metabolism research. Their near-identical physicochemical properties ensure co-elution with non-deuterated analogs during chromatography, while distinct mass differences allow unambiguous detection via mass spectrometry. This enables:
Alectinib targets oncogenic ALK fusions in non-small cell lung cancer (NSCLC) and neuroblastoma. Its deuterated form, Alectinib-d6 (CAS 1616374-19-6), retains identical target affinity—inhibiting ALK with an IC₅₀ of 1.9 nM and suppressing mutants like F1174L and R1275Q [1] [5]. This positions Alectinib-d6 as a critical tool for investigating ALK pharmacology, particularly in studies requiring high analytical precision.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2